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Compound of Interest

Compound Name: 1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-nitrophenyl)piperidin-2-one is a heterocyclic compound with potential applications as a

key intermediate in the synthesis of various pharmacologically active molecules. Its structure,

comprising a piperidin-2-one (δ-valerolactam) ring N-substituted with a 2-nitrophenyl group,

necessitates thorough analytical characterization to ensure identity, purity, and stability. This

document provides detailed protocols and predicted data for the characterization of this

compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance

(NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography

(HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Predicted Quantitative Data Summary
Due to the limited availability of direct experimental data for 1-(2-nitrophenyl)piperidin-2-one,

the following table summarizes the predicted quantitative data based on the analysis of

structurally analogous compounds and established principles of analytical chemistry.
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Analytical Technique Parameter Predicted Value

¹H NMR Chemical Shift (δ)

Aromatic Protons: 7.2-8.2 ppm,

Piperidinone Protons: 1.8-4.0

ppm

Multiplicity
Multiplets (m), Doublets of

doublets (dd), Triplets (t)

Coupling Constant (J)
7-9 Hz (ortho), 1-3 Hz (meta),

6-8 Hz (vicinal)

¹³C NMR Chemical Shift (δ)

Aromatic Carbons: 120-150

ppm, Piperidinone Carbons:

20-55 ppm, Carbonyl Carbon:

~170 ppm

Mass Spectrometry Molecular Ion [M+H]⁺ (m/z) 221.0921

Key Fragments (m/z) 193, 175, 163, 147, 121, 93

HPLC Retention Time (tR)
~5-7 minutes (under specified

conditions)

FTIR Absorption Bands (cm⁻¹)

Aromatic C-H: ~3100-3000,

Aliphatic C-H: ~2950-2850,

C=O (amide): ~1680-1660,

NO₂ Asymmetric Stretch:

~1530-1510, NO₂ Symmetric

Stretch: ~1350-1330, C-N

Stretch: ~1300-1200

Experimental Protocols and Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-(2-
nitrophenyl)piperidin-2-one by providing detailed information about the chemical environment

of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

2D NMR (Optional but Recommended):

Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded

¹H and ¹³C atoms.

Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C

correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

Data Processing: Process the acquired data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the signals.
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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of 1-(2-nitrophenyl)piperidin-2-one. Fragmentation patterns can further confirm the structure.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of 1-10 µg/mL.[1]

Ionization Method: Electrospray ionization (ESI) is recommended for its soft ionization

nature, which typically yields a prominent protonated molecular ion [M+H]⁺.[2]

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for

accurate mass measurements.

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate

(e.g., 5-10 µL/min).
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MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range

(e.g., 50-500 Da).

Tandem MS (MS/MS):

Select the [M+H]⁺ ion as the precursor ion.

Perform collision-induced dissociation (CID) to generate fragment ions.

Acquire the product ion spectrum.

Data Analysis:

Determine the accurate mass of the molecular ion and calculate the elemental

composition.

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions, which can be used to confirm the structure.

Sample Preparation Mass Spectrometry Analysis Data Interpretation
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Mass Spectrometry Experimental Workflow

High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of 1-(2-nitrophenyl)piperidin-2-one and for

quantifying it in mixtures. A reverse-phase method is generally suitable for this type of

compound.
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Experimental Protocol:

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the

solution through a 0.45 µm syringe filter before injection.

Instrumentation: Use an HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point

could be 60:40 (v/v) acetonitrile:water. For MS compatibility, replace any non-volatile buffer

with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Injection Volume: 10 µL.

Detection: UV detection at a wavelength where the compound has significant absorbance

(e.g., 254 nm, determined by UV-Vis spectroscopy).

Analysis:

Inject the prepared sample.

Record the chromatogram and determine the retention time (tR) of the main peak.

Assess purity by calculating the area percentage of the main peak relative to the total area

of all peaks.
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HPLC Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 1-(2-
nitrophenyl)piperidin-2-one based on their characteristic vibrational frequencies.

Experimental Protocol:

Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.[3]

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.[3] This method requires

minimal sample preparation.

Background Spectrum: Collect a background spectrum of the empty sample compartment

(for KBr pellet) or the clean, empty ATR crystal (for ATR).

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the

spectrum.

Data Acquisition:
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Scan over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule (e.g., C=O of the amide, NO₂ stretches, aromatic and aliphatic C-H stretches).

Compare the obtained spectrum with reference spectra of similar compounds if available.

Sample Preparation

FTIR Spectroscopy

Data Interpretation
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FTIR Spectroscopy Experimental Workflow

Conclusion
The combination of NMR, MS, HPLC, and FTIR provides a comprehensive analytical toolkit for

the unambiguous characterization of 1-(2-nitrophenyl)piperidin-2-one. The protocols and

predicted data presented in this application note serve as a valuable guide for researchers and

scientists in ensuring the quality and integrity of this important chemical intermediate. While the

provided data is predicted, it offers a robust starting point for method development and data

interpretation. Experimental verification is essential for final confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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